molecular formula C11H21NO3 B3393114 trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 1877308-30-9

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3393114
CAS No.: 1877308-30-9
M. Wt: 215.29
InChI Key: QNVPXIMDUBAIPY-DTWKUNHWSA-N
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Description

Chemical Structure and Properties trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS: 1349715-96-3) is a pyrrolidine derivative with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . Key physical properties include a predicted boiling point of 298.8±13.0°C, density of 1.047±0.06 g/cm³, and pKa of 14.93±0.10 . It is widely used in pharmaceutical and fine chemical synthesis due to its stereochemical rigidity and functional group versatility .

Synthesis and Applications
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in , where similar pyrrolidine derivatives are prepared using CuSO₄ and sodium ascorbate . Its primary applications include serving as a building block in drug discovery, particularly for targeting protein-protein interactions (e.g., YAP-TEAD disruptors) , and as a precursor for advanced materials .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVPXIMDUBAIPY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Impacts

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate Hydroxymethyl, Methyl 215.29 1349715-96-3 High purity (≥98%), drug discovery
trans-Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate Difluoro, Hydroxymethyl, Methyl 251.27 2607831-43-4 Enhanced lipophilicity, research use
trans-Tert-butyl 3-(trifluoromethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate Trifluoromethyl, Hydroxymethyl 269.26 1817633-15-0 Improved metabolic stability
trans-Tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate Aminomethyl, Methyl 214.30 2141698-23-7 Reactivity in peptide coupling
trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Hydroxy, Methyl, Trifluoromethyl 269.26 1932796-99-0 Potential for CNS-targeting drugs
trans-Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate Amino, p-Tolyl 290.36 1643979-48-9 Aromatic interactions in catalysis

Key Comparative Insights

Functional Group Effects
  • Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group in the parent compound confers polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions . In contrast, trifluoromethyl analogs (e.g., CAS 1817633-15-0) exhibit increased lipophilicity and metabolic stability, advantageous in blood-brain barrier penetration .
  • Aminomethyl Substitution: Replacing hydroxymethyl with aminomethyl (CAS 2141698-23-7) enhances nucleophilicity, enabling participation in Schiff base formation or amide coupling reactions .
Stereochemical and Steric Considerations
  • The trans configuration in the parent compound ensures spatial separation of substituents, reducing steric clashes during molecular recognition . Derivatives with bulky groups (e.g., trifluoromethyl) may impose conformational constraints, affecting binding affinity in biological targets .
Commercial Availability
  • Watson International Ltd.

Biological Activity

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is an organic compound notable for its unique pyrrolidine structure, characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate functional group. Its molecular formula is C11H21NO3C_{11}H_{21}NO_3 with a molecular weight of 215.29 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The hydroxymethyl groups in the compound can participate in hydrogen bonding, which may influence its binding affinity and specificity towards these targets.

Potential Biological Targets

  • Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, akin to other pyrrolidine derivatives.
  • Receptors : It could serve as a ligand for various receptors, affecting signaling pathways within cells.

Comparative Analysis with Similar Compounds

The following table summarizes some biological activities observed in structurally similar compounds:

Compound NameBiological ActivityMechanism
M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate)Moderate protective effect against Aβ 1-42 in astrocytesInhibits β-secretase and acetylcholinesterase
Other Pyrrolidine DerivativesEnzyme inhibition, receptor modulationVaries based on specific structure

Case Studies and Research Findings

  • Neuroprotective Effects : Research indicates that certain pyrrolidine derivatives can protect astrocytes from neurotoxic agents like Aβ 1-42 by reducing inflammatory cytokines such as TNF-α . Although this compound has not been directly studied in this context, its structural similarities suggest potential neuroprotective applications.
  • Synthetic Applications : The compound is utilized as an intermediate in organic synthesis, which may lead to the development of more complex molecules with varied biological activities. This synthetic versatility enhances its potential role in drug discovery.

Q & A

Synthesis Optimization and Purification Strategies

Q: What are the critical parameters for optimizing the synthesis of trans-tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate to achieve high yields and purity? A: Key parameters include precise control of reaction temperature (typically 0–25°C for sensitive intermediates), pH adjustment to stabilize reactive groups, and inert atmospheres (e.g., nitrogen) to prevent oxidation. Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Monitoring reaction progress via TLC and ensuring stoichiometric equivalence of reagents (e.g., tert-butyl chloroformate) minimizes side products. For structural confirmation, 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are essential .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the stereochemistry and purity of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for stereochemical assignment, particularly 1^1H NMR coupling constants (e.g., trans-diaxial protons on the pyrrolidine ring) and NOE experiments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while polarimetry or chiral HPLC assesses enantiomeric purity. X-ray crystallography (using SHELX software for refinement) provides unambiguous stereochemical determination when suitable crystals are obtained .

Stereochemical Control in Pyrrolidine Ring Formation

Q: How can enantioselective synthesis of the trans-pyrrolidine scaffold be achieved? A: Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen epoxidation catalysts) are employed during ring closure. For example, aza-Michael additions with chiral ligands or enzymatic resolution of racemic mixtures can yield >95% enantiomeric excess. Post-synthetic modifications, such as tert-butoxycarbonyl (Boc) protection, stabilize the stereochemistry. Reaction monitoring via chiral stationary-phase HPLC ensures fidelity .

Mechanistic Pathways in Derivative Synthesis

Q: What mechanistic insights govern the synthesis of derivatives like phosphonates or fluorinated analogs? A: Photoinduced deformylative phosphonylation () involves radical intermediates generated under UV light, enabling C–P bond formation. For fluorinated derivatives, SN2 displacement with KF or electrophilic fluorination (e.g., Selectfluor) modifies the hydroxymethyl group. Computational studies (DFT) predict regioselectivity, while 19^19F NMR tracks fluorination efficiency. Protecting group strategies (e.g., Boc) prevent undesired side reactions .

Crystallographic Refinement Challenges

Q: What challenges arise in crystallographic analysis of this compound, and how are they resolved? A: Low crystal quality due to flexible hydroxymethyl groups or hygroscopicity is common. Solutions include slow vapor diffusion (e.g., ether into dichloromethane) for crystallization and cryocooling (100 K) to stabilize crystals. SHELXL refinement incorporates anisotropic displacement parameters and hydrogen bonding constraints. Twinning, observed in ~15% of cases, requires TWINLAW or CELL_NOW for data processing .

Biological Target Interaction Studies

Q: How can researchers evaluate the biological activity of this compound against enzymatic targets? A: In vitro assays (e.g., fluorescence polarization or SPR) measure binding affinity to targets like proteases or kinases. Molecular docking (AutoDock Vina) predicts binding modes using the compound’s 3D structure (from X-ray or DFT-optimized geometry). Metabolite stability is assessed via liver microsome incubations with LC-MS monitoring. For in vivo studies, radiolabeling (e.g., 14^14C at the hydroxymethyl position) tracks pharmacokinetics .

Computational Modeling of Reactivity

Q: Which computational approaches predict the compound’s reactivity in novel reactions? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition-state energies for nucleophilic substitutions or ring-opening reactions. Molecular dynamics (MD) simulations (AMBER force field) model solvation effects. QSAR models correlate substituent effects (e.g., methyl vs. propyl groups) with reaction rates. Software like Gaussian or ORCA is standard for these analyses .

Stability Under Storage Conditions

Q: What storage conditions prevent degradation of this hygroscopic compound? A: Long-term stability (>6 months) requires desiccated storage at −20°C under argon. Lyophilization reduces water content to <0.1% (Karl Fischer titration). Accelerated stability studies (40°C/75% RH for 14 days) monitor degradation via HPLC; common degradation products include tert-butyl alcohol (from Boc deprotection) and oxidized hydroxymethyl derivatives .

Analytical Method Validation

Q: How are HPLC/GC methods validated for quantifying this compound in complex mixtures? A: Validation parameters include linearity (R2^2 >0.99 over 1–100 µg/mL), LOD/LOQ (≤0.1 µg/mL), and precision (%RSD <2%). Column choice (C18 for HPLC, DB-5 for GC) and mobile phase (acetonitrile/0.1% TFA) optimize resolution. Spike-and-recovery experiments (80–120% recovery) confirm accuracy in biological matrices .

Green Chemistry Approaches

Q: Can solvent-free or catalytic methods improve the sustainability of its synthesis? A: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and solvent use. Biocatalysis (e.g., lipases for esterification) achieves high atom economy. Solvent-free ball milling facilitates Boc protection without DCM. Lifecycle assessment (LCA) metrics show a 40% reduction in E-factor (kg waste/kg product) with these methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Reactant of Route 2
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

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